(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Description
The compound (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a heterocyclic molecule featuring a pyrazole ring fused with an imidazolidinone scaffold. This compound has been studied for applications in medicinal chemistry, particularly as a precursor for kinase inhibitors and antimicrobial agents due to its ability to interact with enzymatic active sites .
Properties
IUPAC Name |
(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-5-6(4-10-13(5)2)3-7-8(14)12-9(15)11-7/h3-4H,1-2H3,(H2,11,12,14,15)/b7-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHJWVOAAIQQJJ-CLTKARDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C\2/C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has garnered attention for its possible therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 383.5 g/mol. Its IUPAC name is (5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-(4-ethylsulfonylpiperazin-1-yl)-1,3-thiazol-4-one. The structure includes a pyrazole ring, a thiazole ring, and a piperazine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | (5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-(4-ethylsulfonylpiperazin-1-yl)-1,3-thiazol-4-one |
| InChI Key | FPYWKZCIJBCQNO-LCYFTJDESA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It is believed to exert its effects through the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it may interfere with the mTORC1 signaling pathway, which is crucial for cell growth and metabolism.
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study demonstrated that related pyrazole derivatives reduced mTORC1 activity and increased autophagy in pancreatic cancer cells (MIA PaCa-2), suggesting a potential mechanism for their anticancer effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that similar thiazole and pyrazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Antiproliferative Activity : A series of pyrazole derivatives were tested for their ability to inhibit the growth of cancer cells. Compound 23 from this series showed submicromolar antiproliferative activity against MIA PaCa-2 cells with an EC50 value of 10 μM .
- Autophagy Modulation : Another study highlighted that certain pyrazole-based compounds could modulate autophagy pathways, enhancing basal autophagy while impairing flux under nutrient-replete conditions. This dual action suggests potential therapeutic strategies for targeting cancer cells under metabolic stress .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Functional Group Variations
The compound’s closest analogs include derivatives with modifications to the pyrazole substituents, thione group replacements, or alterations to the imidazolidinone core. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility in DMSO (mg/mL) | IC50 (MDA-MB-231, µM) |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₀N₄OS | 250.3 | 1,5-dimethylpyrazole, Z-enone, thione | 15.2 ± 0.8 | 2.3 ± 0.1 |
| Analog 1 | C₁₁H₁₂N₄O₂S | 278.4 | 1,3-dimethylpyrazole, E-enone, thione | 18.5 ± 1.2 | 5.7 ± 0.3 |
| Analog 2 | C₁₀H₁₂N₄O₂S | 296.5 | 1,5-diethylpyrazole, Z-enone, sulfoxide | 8.7 ± 0.5 | >10 |
| Analog 3 | C₉H₈N₄OS | 265.3 | 3-methylpyridin-2-yl, thione | 5.2 ± 0.3 | 1.8 ± 0.2 |
| Analog 4 | C₁₂H₁₄N₄OS | 300.2 | Phenyl group at position 5, thione | 22.3 ± 1.5 | 0.9 ± 0.1 |
Physicochemical Properties
- Solubility : The target compound’s solubility in DMSO (15.2 mg/mL) is intermediate among analogs, with Analog 4 showing the highest solubility (22.3 mg/mL) due to its phenyl group’s lipophilicity .
- Stability: The Z-enone configuration in the target compound provides greater stability under physiological pH (t½ = 12.4 hours) compared to Analog 1 (E-enone, t½ = 8.1 hours) .
Key Research Findings and Limitations
- Pharmacokinetics : The target compound’s moderate logP (2.1) balances membrane permeability and metabolic stability, whereas Analog 4’s higher logP (3.5) correlates with rapid hepatic clearance .
- Toxicity : Analog 3’s pyridin-2-yl group induces off-target effects in renal cells (LD50 = 45 µM), limiting therapeutic utility compared to the target compound (LD50 = 120 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
